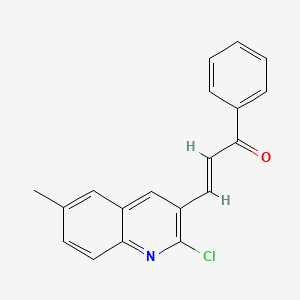

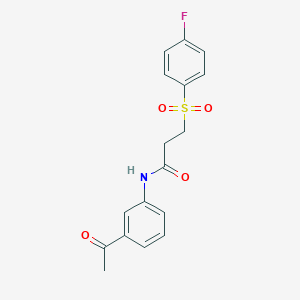

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one, also known as CMQP, is a synthetic organic compound with potential applications in the field of medicinal chemistry. CMQP belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Structural Analysis and Molecular Interactions

- Structural Insights : (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one has been structurally analyzed, providing insights into the correlation between molecular structures and intermolecular interactions in compounds for drug development. This compound and its derivatives exhibit slightly twisted conformations from coplanarity and engage in nonclassical C-H...O/N interactions (Rizvi et al., 2008).

Synthesis and Characterization

- Microwave Assisted Synthesis : This compound has been synthesized using microwave-assisted techniques, which is a rapid method compared to traditional synthesis methods. The antimicrobial activities of synthesized compounds have been evaluated against various organisms (Sarveswari & Vijayakumar, 2016).

- Advanced Synthesis Techniques : The compound's synthesis involved the reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile, indicating its complex and nuanced synthesis methods (Belyaeva et al., 2017).

Medicinal Chemistry and Antiproliferative Properties

- Antiproliferative Activity : Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities, particularly against non-small cell lung cancers and breast cancers, identifying potential lead compounds for further development (Tseng et al., 2013).

Novel Applications and Studies

- Isoxazoline Synthesis : The compound has been used in the synthesis of substituted isoxazolines, a process improved through ultrasound irradiation, showcasing an environmentally friendly and efficient protocol (Tiwari et al., 2011).

- Antimicrobial Screening : It has also been involved in the synthesis of novel compounds with significant antibacterial and antifungal activities, highlighting its importance in the development of new antimicrobial agents (Shastri, 2013).

- Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives have been synthesized and assessed for their antioxidant activity, with potential implications in reducing high glucose levels, indicating a possible role in anti-diabetic therapy (Murugavel et al., 2017).

properties

IUPAC Name |

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c1-13-7-9-17-16(11-13)12-15(19(20)21-17)8-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYDEDLDTMYCBI-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)

![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)

![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)